molecular formula C20H38CaN2O11 B10782648 Calcium hopantenate hemihydrate

Calcium hopantenate hemihydrate

Cat. No.: B10782648
M. Wt: 522.6 g/mol
InChI Key: JBNULYRBVMNPIS-OWJCAWTQSA-L
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Description

Calcium hopantenate hemihydrate, also known as calcium D-(+)-4-(2,4-dihydroxy-3,3-dimethylbutylamido)butyrate hemihydrate, is a calcium salt of hopantenic acid. This compound is primarily recognized for its nootropic and neuroprotective properties. It is widely used in the treatment of various neurological and psychological conditions, particularly in Russia and some other countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium hopantenate hemihydrate involves the reaction of hopantenic acid with calcium hydroxide. The process typically includes the following steps:

    Preparation of Hopantenic Acid: Hopantenic acid is synthesized through the condensation of pantothenic acid with glycine.

    Formation of Calcium Salt: Hopantenic acid is then reacted with calcium hydroxide in an aqueous medium to form calcium hopantenate. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired product.

    Crystallization: The resulting solution is subjected to crystallization to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale synthesis of hopantenic acid.
  • Reaction with calcium hydroxide in industrial reactors.
  • Purification and crystallization using industrial crystallizers.

Chemical Reactions Analysis

Types of Reactions: Calcium hopantenate hemihydrate undergoes various chemical reactions, including:

  • Hydrolysis: In aqueous solutions, it can hydrolyze to release hopantenic acid and calcium ions.
  • Complexation: It can form complexes with other metal ions under specific conditions.

Common Reagents and Conditions:

  • Hydrolysis: Water and mild acidic or basic conditions.
  • Complexation: Metal salts and appropriate ligands.

Major Products Formed:

  • Hydrolysis: Hopantenic acid and calcium ions.
  • Complexation: Metal-hopantenate complexes.

Scientific Research Applications

Calcium hopantenate hemihydrate has a wide range of applications in scientific research:

  • Chemistry: Used as a reagent in the synthesis of various organic compounds.
  • Biology: Studied for its effects on cellular metabolism and neuroprotection.
  • Medicine: Extensively used in the treatment of neurological disorders such as epilepsy, cognitive impairment, and attention deficit hyperactivity disorder (ADHD). It is known for its nootropic and anticonvulsant properties .
  • Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of calcium hopantenate hemihydrate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA and thereby exerting a calming effect on the nervous system. This mechanism is responsible for its neuroprotective, nootropic, and anticonvulsant properties .

Comparison with Similar Compounds

  • Pantothenic Acid: A precursor in the synthesis of hopantenic acid.
  • Calcium Pantothenate: Another calcium salt with similar applications in medicine and industry.

Comparison:

  • Calcium hopantenate hemihydrate is unique due to its specific interaction with GABA receptors, which is not observed with calcium pantothenate.
  • Pantothenic acid serves as a precursor but lacks the direct pharmacological effects seen with this compound.

Properties

Molecular Formula

C20H38CaN2O11

Molecular Weight

522.6 g/mol

IUPAC Name

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate;hydrate

InChI

InChI=1S/2C10H19NO5.Ca.H2O/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);;1H2/q;;+2;/p-2/t2*8-;;/m00../s1

InChI Key

JBNULYRBVMNPIS-OWJCAWTQSA-L

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.O.[Ca+2]

Origin of Product

United States

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